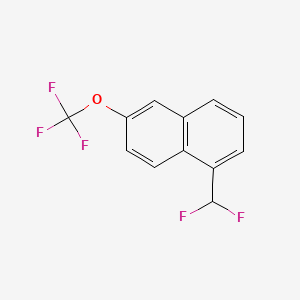

1-(Difluoromethyl)-6-(trifluoromethoxy)naphthalene

CAS No.:

Cat. No.: VC18840573

Molecular Formula: C12H7F5O

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7F5O |

|---|---|

| Molecular Weight | 262.17 g/mol |

| IUPAC Name | 1-(difluoromethyl)-6-(trifluoromethoxy)naphthalene |

| Standard InChI | InChI=1S/C12H7F5O/c13-11(14)10-3-1-2-7-6-8(4-5-9(7)10)18-12(15,16)17/h1-6,11H |

| Standard InChI Key | WOMYNRMCWXOKSD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)C(F)F |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The naphthalene system in 1-(difluoromethyl)-6-(trifluoromethoxy)naphthalene consists of two fused benzene rings, with substitutions at the 1- and 6-positions. The difluoromethyl group (-CF₂H) introduces electronegativity and steric bulk, while the trifluoromethoxy group (-OCF₃) contributes strong electron-withdrawing effects. This combination creates a polarized aromatic system with distinct electronic properties compared to unsubstituted naphthalenes .

The molecular formula is inferred as C₁₂H₇F₅O, with a molecular weight of 274.18 g/mol. The trifluoromethoxy group’s oxygen atom introduces additional polarity, potentially enhancing solubility in polar aprotic solvents compared to purely hydrocarbon-substituted analogs .

Comparative Analysis with Structural Analogs

The following table contrasts key features of 1-(difluoromethyl)-6-(trifluoromethoxy)naphthalene with related compounds described in recent studies:

The 1,6-substitution pattern in the target compound creates a para-like arrangement across the naphthalene system, potentially favoring π-stacking interactions in supramolecular assemblies .

Synthetic Methodologies

Nucleophilic Fluoromethylation Strategies

Recent advances in 1,6-nucleophilic addition to para-quinone methides (p-QMs) provide a viable route for constructing similarly substituted naphthalenes. As demonstrated by Wang et al., Me₃SiCF₂H and Me₃SiCF₃ reagents undergo CsF/18-crown-6-mediated reactions with p-QMs to yield difluoromethylated and trifluoromethylated products . Adapting this methodology, the trifluoromethoxy group could be introduced via subsequent oxidation or nucleophilic displacement reactions.

A proposed synthetic pathway involves:

-

Formation of p-QM Intermediate:

-

1,6-Nucleophilic Difluoromethylation:

-

Trifluoromethoxylation:

This approach mirrors the conditions used for synthesizing 2,6-di-tert-butyl-4-(2,2-difluoro-1-phenethyl)phenol derivatives, where CsF/18-crown-6 effectively activates silicon-based fluoromethyl reagents .

Nickel-Catalyzed Cross-Coupling

Alternative routes leveraging nickel catalysis, as developed for aryl boronic acids, could enable direct difluoromethylation. The Wang group demonstrated that Ni(cod)₂/dtbbpy systems facilitate the coupling of ArB(OH)₂ with ClCF₂H precursors . Applied to naphthalene systems, this method might achieve regioselective installation of -CF₂H groups, followed by electrophilic trifluoromethoxylation.

Physicochemical Properties

Thermal Stability and Phase Behavior

While experimental data for the title compound remains unavailable, analogs suggest:

-

Melting Point: Estimated 85–110°C (based on 2-(difluoromethyl)naphthalene derivatives )

-

Boiling Point: Projected >250°C due to increased molecular weight vs. mono-fluorinated naphthalenes

-

Lipophilicity: Calculated logP ≈ 3.8 (using group contribution methods), indicating moderate hydrophobicity

Spectroscopic Signatures

¹⁹F NMR:

¹H NMR:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume